LY-364947 - 396129-53-6

LY-364947

Catalog Number: EVT-274083
CAS Number: 396129-53-6
Molecular Formula: C17H12N4
Molecular Weight: 272.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 364947 is a member of the class of pyrazoles carrying pyridin-2-yl and quinolin-4-yl substituents at positions 3 and 4 respectively. It has a role as a TGFbeta receptor antagonist. It is a member of pyrazoles, a member of pyridines and a member of quinolines.
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline is a natural product found in Exserohilum rostratum with data available.

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] In preclinical studies, it demonstrated significant reduction in collagen expression, a key marker of fibrosis, in both liver and kidney disease models. []
  • Relevance: GW788388 shares a core structure with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, consisting of a pyridine ring linked to a pyrazole ring, which is further substituted with a pyridine ring (forming a pyridinylpyrazolylpyridine moiety). This structural similarity suggests potential for overlapping biological activity. []
  • Compound Description: This copper(II) complex is formed with the ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid (L) and CuCl2·2H2O. [] It exhibits notable biological activity, inhibiting protein tyrosine phosphatase 1B (PTP1B) and demonstrating antiproliferative effects against MCF7 breast cancer cells. []
  • Relevance: The ligand L in this complex shares a key structural motif with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline - a pyridine ring directly linked to a pyrazole ring. [] The presence of this shared motif, a pyridinylpyrazole, suggests potential for similar biological activities or targeting profiles. []

Diphenyl(Arylamino)(1-Phenyl-3-(Pyridin-2-Yl)-1H-Pyrazol-4-Yl)Methylphosphonates

  • Compound Description: This series of novel compounds was synthesized and screened for antimicrobial activity. [] They demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as against the fungus Schccaromycies cerevisiae. []
  • Relevance: This series shares the central pyridinylpyrazole moiety with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline. [] The variations within the series primarily involve substitutions on the phosphonate and aniline groups, highlighting the potential for modifications to this core structure while retaining biological activity. []

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins

  • Compound Description: This series of compounds, designated as 4a-l, was synthesized via Krohnke's reaction. [] They were then screened for antimicrobial activity. []
  • Relevance: These compounds share a similar pyridinylpyrazole core structure with 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, indicating a potential commonality in their mechanism of action or biological targets. []

4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2yl] coumarins

  • Compound Description: This series, labeled as 5a-f, was synthesized and screened for antibacterial and antifungal activities. []
  • Relevance: Similar to the 4a-l series, these compounds also possess the pyridinylpyrazole core structure found in 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline. [] The inclusion of coumarin moieties suggests possible applications in areas where coumarins are known to be biologically active. []

N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide (5)

  • Compound Description: Compound 5 is a potent TGFβRI kinase inhibitor. [] In preclinical studies, it has shown promising antitumor activity, particularly when used in combination with other therapies. []
  • Relevance: While structurally distinct from 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, compound 5 targets the same biological pathway (TGFβ signaling) as GW788388, which shares the pyridinylpyrazolylpyridine core with the target compound. [, ] This highlights the therapeutic significance of this signaling pathway and potentially points towards alternative structures that could be explored for modulating TGFβ activity.
  • Compound Description: This compound was structurally characterized and found to form a three-dimensional supramolecular architecture through hydrogen bonding and C—H⋯π interactions. []
  • Relevance: This compound features two pyridinylpyrazole units linked by a selenium atom, further emphasizing the importance of the pyridinylpyrazole moiety, also present in 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline, as a building block for diverse chemical structures. []
  • Compound Description: This series of compounds exhibited potent inhibitory activity against G-protein-coupled receptor kinase 2 (GRK2) and GRK5. [] These kinases have been implicated in heart failure, making this series of compounds a potential starting point for developing new heart failure therapeutics. []
  • Relevance: This series highlights the versatility of the pyridinylpyrazole core found in 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline. [] Although the specific biological targets differ, the presence of this shared motif within a series exhibiting potent activity underscores its potential as a pharmacophore for diverse therapeutic applications. []
Overview

LY-364947 is a selective inhibitor of the transforming growth factor-beta receptor type I, also known as ALK5 (activin receptor-like kinase 5). This compound plays a crucial role in inhibiting the TGF-beta/Activin/NODAL signaling pathway, which is implicated in various physiological and pathological processes, including fibrosis, cancer progression, and tissue repair. The inhibitor has garnered attention for its potential therapeutic applications in diseases characterized by excessive TGF-beta signaling.

Source and Classification

LY-364947 was developed as part of research efforts to identify small molecule inhibitors targeting the TGF-beta receptor signaling pathways. It is classified as a small organic compound with specific activity against the ALK5 receptor, exhibiting an IC₅₀ value of approximately 59 nM, indicating its potency in inhibiting this receptor's activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY-364947 involves several chemical reactions and purification steps. The compound is synthesized using a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations to form the final product.
  2. Linkage Technology: In some studies, LY-364947 has been conjugated to carriers using the Universal Linkage System technology, which facilitates the coupling of molecules through coordinative bonds. This enhances the delivery and effectiveness of the compound in targeted therapies .
  3. Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify LY-364947 and determine its concentration within conjugates. The purification process ensures that the final product is free from impurities and suitable for biological applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of LY-364947 can be represented as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 301.34 g/mol
  • Structural Features: The compound contains a sulfonamide group, which contributes to its biological activity against TGF-beta receptors.

The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

LY-364947 undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  1. Binding to ALK5: The compound binds competitively to the ATP-binding site of the TGF-beta receptor type I, preventing receptor activation by TGF-beta ligands.
  2. Release Mechanisms: In conjugated forms, LY-364947 can be released from its carrier through thiol-displacement reactions, which may occur in intracellular environments rich in glutathione .

These reactions are vital for understanding how LY-364947 exerts its pharmacological effects in various biological contexts.

Mechanism of Action

Process and Data

The mechanism of action of LY-364947 involves several key processes:

  1. Inhibition of Phosphorylation: By blocking ALK5 activation, LY-364947 prevents downstream phosphorylation of SMAD proteins, which are critical mediators of TGF-beta signaling. This inhibition leads to reduced expression of profibrotic genes .
  2. Impact on Cellular Responses: In studies involving hepatic stellate cells and cancer models, LY-364947 has been shown to significantly inhibit TGF-beta-induced cellular responses such as proliferation and differentiation .

These mechanisms highlight the compound's potential in therapeutic applications aimed at modulating TGF-beta signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY-364947 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but may have limited solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under various conditions but may degrade under extreme pH or temperature variations.
  • Storage Conditions: Recommended storage conditions typically involve refrigeration to maintain stability over time .

These properties are critical for determining appropriate handling and formulation strategies for research applications.

Applications

Scientific Uses

LY-364947 has several significant applications in scientific research:

  1. Cancer Research: It is used to study the role of TGF-beta signaling in tumor progression and metastasis. Its ability to inhibit this pathway makes it a valuable tool for investigating cancer biology .
  2. Fibrosis Studies: The compound is employed in models of fibrosis to evaluate therapeutic strategies aimed at reducing fibrotic tissue formation .
  3. Cellular Mechanism Exploration: Researchers utilize LY-364947 to dissect cellular pathways influenced by TGF-beta signaling, providing insights into various diseases where this pathway is dysregulated.

Properties

CAS Number

396129-53-6

Product Name

LY-364947

IUPAC Name

4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21)

InChI Key

IBCXZJCWDGCXQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

LY364947; LY-364947l; LY 364947

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.